(3-iodo-1H-indazol-6-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-iodo-2H-indazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMMFVSSNSLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1CN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 1h Indazol 6 Yl Methanamine and Its Key Precursors
Synthetic Approaches to the Indazole Core
The formation of the bicyclic 1H-indazole scaffold is a foundational step. Various synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.
The construction of the 1H-indazole ring can be achieved through several well-established methods, often starting from appropriately substituted benzene (B151609) derivatives. These routes typically involve the formation of the pyrazole (B372694) ring fused to the benzene core.
Common strategies include:
Jacobson Indazole Synthesis : This classic method involves the reduction of N-nitroso-o-acylanilides.
From o-Substituted Anilines : Precursors such as o-toluidines and 2-alkynylanilines can undergo diazotization followed by cyclization to form the indazole ring. chemicalbook.com
From Hydrazones : One-pot syntheses have been developed from 2-haloacetophenones, which react with hydrazines in a copper-catalyzed amination followed by intramolecular cyclization. chemicalbook.com Similarly, arylhydrazones can undergo intramolecular C-H amination to yield 1H-indazoles. nih.gov
[3+2] Annulation : This approach involves the reaction of arynes with hydrazones, which act as 1,3-dipoles, to construct the indazole skeleton. organic-chemistry.org
From 2-Aminobenzaldehydes or 2-Aminoketones : These starting materials can condense with hydrazine (B178648) or its derivatives to form the indazole system. A metal-free, one-pot reaction of 2-aminophenones with hydroxylamine derivatives provides a mild and operationally simple route to indazoles. organic-chemistry.org
The choice of method often depends on the desired substitution pattern on the benzene ring, which is crucial for the eventual synthesis of the 6-substituted target compound.
Table 1: Selected Established Routes for 1H-Indazole Synthesis
| Starting Material Precursor | Key Reagents/Conditions | Reference |
|---|---|---|
| Isatin | 1. Aqueous alkali 2. Diazotization 3. Reductive cyclization | chemicalbook.com |
| o-Methylacetanilide | Nitrosation, rearrangement, and cyclization | chemicalbook.com |
| 2-Haloacetophenones | Methyl hydrazine, K₂CO₃, CuO catalyst | chemicalbook.com |
| 2-Aminophenones | Hydroxylamine derivatives | organic-chemistry.org |
| Arynes | N-tosylhydrazones (in situ diazo compound formation) | organic-chemistry.org |
Intramolecular Cyclization Strategies for Indazoles
Intramolecular cyclization represents a powerful and often more direct approach to the indazole core, typically offering good control over the final structure. These methods form the N-N bond or a C-N bond in the final ring-closing step.
A prominent strategy is the copper-catalyzed intramolecular Ullmann-type reaction . In one example, a hydrazone formed from a fluorinated benzene derivative undergoes a copper-catalyzed intramolecular cyclization to produce the desired indazole in excellent yield. acs.orgscispace.comthieme-connect.com This method has been shown to be scalable and avoids potentially hazardous reagents used in other routes. thieme-connect.com
Another key strategy is the nucleophilic aromatic substitution (SNAr) ring closure . This method involves preparing arylhydrazones from ketones or aldehydes that have a suitable leaving group (like fluorine) ortho to the carbonyl group. nih.gov Deprotonation of the hydrazone triggers an intramolecular SNAr reaction, closing the ring to form the 1H-indazole. nih.govnih.gov This has been developed into an efficient one-pot process. nih.gov
Other intramolecular approaches include:
The cyclization of various hydrazones in the presence of polyphosphoric acid (PPA). researchgate.net
Palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines. researchgate.net
Silver(I)-mediated intramolecular oxidative C-H bond amination. nih.gov
Table 2: Intramolecular Cyclization Strategies for Indazole Synthesis
| Cyclization Strategy | Starting Material Type | Key Reagents/Catalyst | Reference |
|---|---|---|---|
| Ullmann-Type Reaction | Hydrazone from o-halobenzaldehyde | Copper catalyst | acs.orgscispace.comthieme-connect.com |
| SNAr Ring Closure | Arylhydrazone from o-fluoroaryl ketone/aldehyde | Base (e.g., K₃PO₄) | nih.govnih.gov |
| PPA-Mediated Cyclization | Hydrazones of substituted acetophenones | Polyphosphoric Acid (PPA) | researchgate.net |
| Oxidative C-H Amination | Diaryl or tert-butyl aryl ketone hydrazones | Iodine, KI, NaOAc | nih.gov |
Introduction and Functionalization of the C3-Iodo Moiety
With the indazole core constructed, the next critical step is the regioselective introduction of an iodine atom at the C3 position. This C3-iodo group is a versatile handle for further functionalization, such as cross-coupling reactions.
Direct C-H iodination at the C3 position is the most common and efficient method for producing 3-iodoindazoles. The C3 position of the 1H-indazole ring is electron-rich and thus susceptible to electrophilic substitution.
The direct iodination of indazoles is typically achieved using molecular iodine (I₂) as the iodinating agent in the presence of a base. chim.itmdpi.comgoogle.com The base is crucial for the reaction, likely by deprotonating the indazole N-H to form a more reactive indazolide anion.
Commonly employed reagents and conditions include:
Iodinating Agents :
Molecular Iodine (I₂) is the most widely used reagent. chim.itmdpi.com
N-Iodosuccinimide (NIS) is another effective electrophilic iodine source. chim.it
Bases :
Strong inorganic bases such as potassium hydroxide (B78521) (KOH) are frequently used. chim.itmdpi.com
Other bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are also effective. chim.itgoogle.com
Solvents :
Polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is the most common choice. chim.itmdpi.comgoogle.com
Other solvents like dioxane and N-methylpyrrolidone (NMP) have also been successfully used. chim.it
The reaction is generally performed at room temperature and typically proceeds to completion within a few hours, often providing the 3-iodoindazole product in good to excellent yields. chim.itmdpi.com
The direct halogenation of the 1H-indazole ring occurs with high regioselectivity at the C3 position. This is because the C3 carbon is the most nucleophilic position in the heterocyclic ring, making it the preferential site for electrophilic attack.
To optimize the yield of 3-iodoindazole synthesis, several factors are considered:
Protection of the N1-Position : While iodination can be performed on N1-protected indazoles, the reaction is most often carried out on unprotected indazoles. chim.it Performing the reaction on the free N-H indazole under basic conditions is efficient and avoids the need for additional protection and deprotection steps.
Choice of Base and Solvent : The combination of a strong base like KOH in a polar solvent such as DMF is highly effective for achieving high yields. chim.itmdpi.com For example, the iodination of indazole with I₂ and KOH in DMF is a well-established procedure. mdpi.com Similarly, 5-methoxyindazole was quantitatively iodinated under similar conditions in dioxane. chim.it
Stoichiometry : Using an excess of the base and iodine can help drive the reaction to completion, but careful control is needed to avoid potential side reactions.
By carefully selecting the iodinating agent, base, and solvent, the direct C3-iodination of the indazole core can be achieved with high efficiency and selectivity, providing the key 3-iodo-1H-indazole precursor necessary for the synthesis of the final target compound.
Table 3: Reaction Conditions for Direct C3-Iodination of Indazoles
| Indazole Substrate | Iodinating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1H-Indazole | I₂ | KOH | DMF | - | mdpi.com |
| 6-Bromoindazole | I₂ | KOH | DMF | Good | chim.it |
| 5-Methoxyindazole | I₂ | KOH | Dioxane | Quantitative | chim.it |
| 6-Nitroindazole | I₂ | K₂CO₃ | DMF | - | google.com |
| 5-Bromoindazole | NIS | KOH | Dichloromethane | - | chim.it |
Palladium-Catalyzed Coupling Reactions at C3
The iodine atom at the C3 position of the indazole ring is a versatile functional handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. While the target compound, (3-iodo-1H-indazol-6-yl)methanamine, retains the iodo group, understanding the reactivity of this position is crucial in the broader context of synthesizing analogous compounds and in planning a synthetic route that avoids unintended reactions. The C3-iodo group is typically installed by direct iodination of an indazole precursor.
Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are extensively used to form new carbon-carbon bonds at the C3 position. For instance, 3-iodoindazoles can react with various organoboron compounds (in Suzuki coupling), alkenes (in Heck coupling), or terminal alkynes (in Sonogashira coupling) to yield 3-substituted indazole derivatives.
A patent describes a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine, catalyzed by palladium(II) acetate (B1210297), to form the corresponding 3-vinyl derivative google.comnih.gov. This illustrates the utility of the C3-iodo position as a reactive site for palladium-catalyzed transformations. The conditions for such reactions must be carefully chosen, especially when other sensitive functional groups are present on the indazole ring.
Below is a table summarizing representative palladium-catalyzed reactions at the C3 position of iodoindazole derivatives, highlighting the versatility of this synthetic handle.
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
| Heck Coupling | 3-iodo-6-nitro-1-(THP)-1H-indazole, 2-vinyl pyridine | Pd(OAc)₂, tri-o-tolylphosphine, DIPEA, DMF | 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(THP)-1H-indazole | google.comnih.gov |
| Suzuki Coupling | Unprotected 3-iodoindazoles, Pinacol vinyl boronate | Pd(PPh₃)₄, Base | 3-vinylindazole |
This table is illustrative of the types of palladium-catalyzed reactions possible at the C3-iodo position.
Elaboration of the C6-Methanamine Functional Group
The introduction of the methanamine group at the C6 position is a key transformation in the synthesis of the target molecule. This typically involves a multi-step sequence starting from a readily available 6-substituted indazole precursor.
The synthesis often begins with an indazole core bearing a functional group at the C6 position that can be chemically elaborated into a methanamine moiety. Common starting points include 6-nitroindazole or 6-carboxyindazole derivatives. For the synthesis of the target compound, a plausible precursor is 3-iodo-1H-indazole-6-carbonitrile.
A synthetic route to obtain a key intermediate, methyl 3-iodo-1H-indazole-6-carboxylate, involves the iodination of methyl 1H-indazole-6-carboxylate with iodine in the presence of sodium hydroxide.
Direct amination at the C6 position is challenging. A more common approach is the reduction of a nitro group at this position. For example, a 6-nitroindazole derivative can be reduced to a 6-aminoindazole. A patented procedure describes the reduction of the nitro group in 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole to the corresponding 6-amino compound using iron powder in an aqueous solution of ammonium (B1175870) chloride google.comnih.gov. This method is advantageous as it is often compatible with a C3-iodo substituent, which might be susceptible to reduction under other conditions, such as catalytic hydrogenation with certain catalysts.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 3-iodo-6-nitro-1-(THP)-1H-indazole | Fe, NH₄Cl, H₂O, Ethanol, 50°C | 6-amino-3-iodo-1-(THP)-1H-indazole | 91.8% | google.com |
The most direct route to the C6-methanamine functional group is through the reduction of a 6-carbonitrile (6-cyano) group. The synthesis of the required precursor, 3-iodo-1H-indazole-6-carbonitrile, can be envisioned from the corresponding 6-carboxylic acid derivative. The carboxylic acid can be converted to a primary amide, which is then dehydrated to the nitrile.
Once the 3-iodo-1H-indazole-6-carbonitrile is obtained, it can be reduced to this compound. Various reducing agents can be employed for this transformation, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions that preserve the C-I bond. The choice of reducing agent is critical to avoid deiodination at the C3 position.
A general synthetic sequence is outlined below:
Amidation: Conversion of methyl 3-iodo-1H-indazole-6-carboxylate to 3-iodo-1H-indazole-6-carboxamide using ammonia.
Dehydration: Treatment of the carboxamide with a dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride) to yield 3-iodo-1H-indazole-6-carbonitrile.
Reduction: Reduction of the nitrile group to the primary amine using a suitable reducing agent (e.g., LiAlH₄ in THF or borane-THF complex) to afford the final product, this compound.
Synthesis of 6-Substituted Indazole Precursors
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound presents significant challenges in terms of chemo- and regioselectivity. The presence of multiple reactive sites on the indazole core—namely the N1 and N2 positions, and the C3 and C6 positions—requires a carefully designed synthetic strategy.
Regioselectivity is crucial during the initial functionalization of the indazole ring. The iodination must be directed specifically to the C3 position. This is often achievable with high selectivity on an N-unsubstituted indazole or a suitably N-protected derivative.
Chemoselectivity is a major consideration in the later stages of the synthesis. The key challenge lies in performing transformations at the C6 position without affecting the iodine atom at C3. For instance, during the reduction of the nitrile group at C6, harsh reducing conditions or certain types of catalytic hydrogenation could lead to competitive hydrodeiodination at C3. Therefore, the choice of reagents and reaction conditions is paramount. The use of metal hydrides like LiAlH₄ or borane complexes for the nitrile reduction is often preferred as they are less likely to cleave the aryl-iodide bond compared to some palladium-based hydrogenation catalysts.
The order of synthetic steps is also critical. It is generally more strategic to first install the substituent at the C6 position (or its precursor, like a carboxyl or nitro group) and then perform the iodination at C3. This is followed by the elaboration of the C6-substituent to the final methanamine group under conditions that are compatible with the C3-iodo functionality. Protecting the N-H group of the indazole may also be necessary for certain steps to prevent side reactions and improve solubility and reactivity.
Innovative and Sustainable Synthetic Strategies for Indazole Derivatives
Recent advancements in organic synthesis have led to the development of more innovative and sustainable methods for constructing and functionalizing indazole derivatives. These strategies aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted indazoles, avoiding the need for pre-functionalized starting materials. nih.govacs.org For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov Palladium-catalyzed C-H functionalization at the C3 position of 2H-indazoles has also been reported. acs.org These methods offer atom economy and reduce the number of synthetic steps.
Photoredox Catalysis: Visible-light-mediated reactions are gaining prominence as a sustainable approach. These reactions often proceed under mild conditions and can enable unique transformations. For instance, the synthesis of 2H-indazoles from alkynylazobenzenes has been achieved using visible light, avoiding the need for transition metal catalysts. acs.org
Solid-Phase Synthesis: The synthesis of functionalized indazoles on a solid support allows for the modular construction of diverse indazole libraries and simplifies purification, as excess reagents and byproducts can be washed away. rsc.org This is particularly useful in medicinal chemistry for the rapid generation of analogues.
Flow Chemistry: The use of continuous flow reactors can improve safety, reproducibility, and scalability of reactions. It allows for precise control over reaction parameters such as temperature and reaction time, which can be beneficial for managing exothermic reactions or unstable intermediates in the synthesis of complex indazole derivatives.
These modern strategies hold promise for the future development of more efficient and sustainable routes to compounds like this compound and other valuable indazole-based molecules.
Advanced Analytical and Spectroscopic Characterization of 3 Iodo 1h Indazol 6 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (3-iodo-1H-indazol-6-yl)methanamine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic protons of the indazole ring, the methylene (B1212753) protons of the methanamine group, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methanamine substituent. The coupling patterns between adjacent protons would further aid in their precise assignment.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atom attached to the iodine (C-3) is anticipated to show a characteristic downfield shift due to the heavy atom effect. The chemical shifts of the other carbons in the indazole ring and the aminomethyl group provide a complete carbon skeleton map of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-4 | 7.5 - 7.7 | - |
| H-5 | 7.1 - 7.3 | - |
| H-7 | 7.8 - 8.0 | - |
| CH₂ | 3.8 - 4.0 | 45 - 50 |
| NH₂ | 1.5 - 2.5 (broad) | - |
| C-3 | - | 90 - 95 |
| C-3a | - | 140 - 145 |
| C-4 | - | 120 - 125 |
| C-5 | - | 110 - 115 |
| C-6 | - | 135 - 140 |
| C-7 | - | 115 - 120 |
| C-7a | - | 145 - 150 |
Note: The predicted data is based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The nominal molecular weight of this compound is 273.07 g/mol . moldb.com
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 273. The presence of iodine would also give rise to a characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.
Fragmentation analysis under electron impact (EI) or other ionization techniques would likely show the loss of the aminomethyl group (-CH₂NH₂) resulting in a fragment at m/z 243, and potentially the loss of an iodine radical leading to a fragment at m/z 146. These fragmentation patterns provide corroborative evidence for the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 273 | [M]⁺ |
| 243 | [M - CH₂NH₂]⁺ |
| 146 | [M - I]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The N-H stretching vibrations of the primary amine (NH₂) and the indazole N-H are expected to appear as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are anticipated in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aminomethyl group would likely appear in the 1000-1250 cm⁻¹ range. The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3400 | N-H (amine and indazole) | Stretching |
| 2850 - 3100 | C-H (aromatic and aliphatic) | Stretching |
| 1450 - 1600 | C=C (aromatic) | Stretching |
| 1000 - 1250 | C-N (aliphatic amine) | Stretching |
| 500 - 600 | C-I | Stretching |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound. A reversed-phase HPLC method is typically employed for this purpose.
The method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution program, where the proportion of the organic solvent is gradually increased, would likely be used to ensure the efficient separation of the target compound from any impurities.
Detection is commonly achieved using a UV detector set at a wavelength where the indazole chromophore exhibits strong absorbance, typically around 254 nm or 280 nm. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A high purity sample would show a single major peak with minimal contributions from other peaks.
Table 4: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound.
To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
The resulting crystal structure would confirm the connectivity of the atoms, the planarity of the indazole ring system, and the conformation of the aminomethyl group relative to the ring. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups, which govern the packing of the molecules in the crystal lattice. While no public crystal structure data is currently available for this specific compound, the technique remains the most definitive method for solid-state structural analysis.
Structure Activity Relationship Sar Investigations of 3 Iodo 1h Indazol 6 Yl Methanamine Analogs
Influence of Halogenation (Iodine) at the C3 Position on Biological Function and Target Binding
The introduction of a halogen atom, particularly iodine, at the C3 position of the indazole ring is a common and impactful strategy in medicinal chemistry. This substitution significantly influences the compound's electronic properties, lipophilicity, and ability to form specific interactions with target proteins, such as halogen bonds.
The C3-iodination of the indazole nucleus is a well-established synthetic step, often achieved with high efficiency using reagents like iodine in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate. chim.it This accessibility allows for the systematic exploration of its effects. In the context of kinase inhibitors, the C3 position of the indazole often points towards the solvent-exposed region or a specific hydrophobic pocket of the ATP-binding site.
The iodine atom at C3 can play several roles in target binding:
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a favorable non-covalent interaction with an electron-rich atom (like an oxygen or nitrogen) on the protein backbone or a side chain. This can significantly enhance binding affinity and selectivity.
Steric and Lipophilic Effects: The bulky and lipophilic nature of iodine can promote favorable van der Waals interactions within hydrophobic pockets of the target protein. This is particularly relevant for targets that have a sizable cavity near the C3 position of the bound inhibitor.
Modulation of Physicochemical Properties: The presence of iodine increases the molecule's molecular weight and lipophilicity, which can affect its solubility, permeability, and metabolic stability.
For instance, in the development of inhibitors for kinases like Chek1, substitutions at the C3 position are critical for optimizing potency and selectivity. While direct studies on (3-iodo-1H-indazol-6-yl)methanamine are not extensively published, research on analogous 3-substituted indazoles demonstrates the importance of this position for biological activity. The C-functionalization at the C3 position of 1H-indazole has been shown to be crucial in enhancing the pharmaceutical activity of its derivatives. uni.lu
Contribution of the C6-Methanamine Moiety to Molecular Recognition and Activity
The C6 position of the indazole ring is frequently modified to enhance target engagement, selectivity, and physicochemical properties. The methanamine group (-CH2NH2) at this position is particularly significant as it introduces a basic, positively charged center (at physiological pH) and a hydrogen bond donor.
The primary contributions of the C6-methanamine moiety include:
Salt Bridge Formation: The protonated amine can form a strong ionic interaction, or salt bridge, with a negatively charged amino acid residue (e.g., aspartate or glutamate) on the target protein. This is a powerful anchoring interaction that can substantially increase binding affinity.
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming specific interactions with backbone carbonyls or other hydrogen bond acceptors on the protein. This directional interaction is key for molecular recognition and orienting the inhibitor within the binding site.
Improved Solubility: The basic amine group generally enhances the aqueous solubility of the molecule, which is a desirable property for drug candidates.
Studies on various kinase inhibitors have highlighted the importance of a basic amine at or near the C6 position for achieving high potency. For example, in the development of Chek1 kinase inhibitors, the introduction of various groups at the C6 position of the indazole ring was a key strategy to improve potency and selectivity. nih.gov Similarly, research on 1,3-dimethyl-6-amino-1H-indazole derivatives as potential anticancer agents underscores the role of the C6-amino group in their biological activity. nih.gov
The following table illustrates the potential impact of modifications at the C6 position on the biological activity of a hypothetical series of 3-iodo-1H-indazole analogs, based on general principles observed in related kinase inhibitors.
| Compound | R Group at C6 | Postulated Interaction | Predicted Relative Activity |
|---|---|---|---|
| Analog 1 | -H | No specific interaction | Low |
| Analog 2 | -CH3 | Weak hydrophobic interaction | Low to Moderate |
| Analog 3 | -CH2OH | Hydrogen bond donor/acceptor | Moderate |
| Analog 4 (this compound) | -CH2NH2 | Hydrogen bonding, potential salt bridge | High |
| Analog 5 | -CH2N(CH3)2 | Potential salt bridge, altered sterics | Moderate to High |
Systematic Substituent Effects on the Indazole Ring System
Beyond the C3 and C6 positions, substitutions at other positions of the indazole ring (C4, C5, and C7) can also have a profound impact on the molecule's activity and properties. These effects are often related to fine-tuning the electronic nature of the ring, blocking or favoring certain metabolic pathways, and optimizing steric fit within the target's binding pocket.
C4-Position: Substitution at the C4 position can influence the orientation of the C3 substituent and can also make additional contacts with the target protein. In some kinase inhibitors, a small substituent at C4 can enhance potency, while a bulky group may be detrimental.
C5-Position: The C5 position is often solvent-exposed and can be modified to improve physicochemical properties like solubility. Introducing polar groups at this position can be a strategy to enhance the drug-like properties of a lead compound.
C7-Position: Substitution at the C7 position is less common but can be used to block potential sites of metabolism or to probe for additional interactions with the target protein.
Structure-activity relationship studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors have shown that substituents at the C4 position play a crucial role in their inhibitory activity. nih.gov This highlights the importance of systematic exploration of the entire indazole scaffold to optimize biological function.
Conformational Landscape and Bioactive Conformation Studies in Target Interactions
Conformational analysis, often performed using computational methods like molecular mechanics and quantum-mechanical techniques, helps to identify the low-energy, and therefore more probable, conformations of the molecule. chim.it By comparing these low-energy conformations with the shape of the target's binding pocket, researchers can predict the likely bioactive conformation.
For indazole-based inhibitors, key conformational features include:
The Tautomeric State: Indazoles can exist in different tautomeric forms (1H and 2H). The 1H-tautomer is generally more stable, but the specific tautomer that binds to a protein can be influenced by the interactions within the binding site. jmchemsci.com
The Orientation of the C6-Methanamine Side Chain: The rotational freedom around the bond connecting the methanamine group to the indazole ring allows this side chain to adopt various orientations. Identifying the specific orientation that allows for optimal interactions (e.g., salt bridge formation) is crucial.
The Planarity of the Indazole Ring: The bicyclic indazole core is largely planar, which often facilitates stacking interactions (pi-pi or cation-pi) with aromatic amino acid residues like tyrosine or phenylalanine in the binding site.
X-ray crystallography of inhibitors bound to their target proteins provides the most definitive information about the bioactive conformation. For example, the crystal structure of a 3-(indol-2-yl)indazole inhibitor bound to Chek1 kinase revealed that a hydroxymethyl triazole moiety at the C6 position displaces highly conserved water molecules, contributing significantly to its potency. nih.gov Such studies provide invaluable insights for the rational design of new analogs with improved affinity and selectivity.
Preclinical Biological Activity Profiling and Mechanistic Studies of Indazole Derivatives Excluding Clinical Human Trial Data
Enzyme Inhibition Assays
Protein Kinase Inhibition
No information is currently available on the protein kinase inhibitory activity of (3-iodo-1H-indazol-6-yl)methanamine.
Cyclooxygenase (COX) Inhibition
No information is currently available on the cyclooxygenase (COX) inhibitory activity of this compound.
Other Relevant Enzyme Targets
No information is currently available on the inhibition of other relevant enzyme targets by this compound.
In Vitro Cell-Based Assays
Antiproliferative Activity against Cancer Cell Lines
Assessment of Growth Inhibition (IC50 values)
No data is currently available regarding the antiproliferative activity and IC50 values of this compound against any cancer cell lines.
Induction of Apoptosis and Cell Cycle Modulation
The ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle are key mechanisms by which anticancer agents exert their effects. Several studies have demonstrated the potent pro-apoptotic and cell cycle-modulating activities of various indazole derivatives in cancer cell lines.
One study reported on a series of indazole derivatives, with compound 2f emerging as a potent inhibitor of cancer cell growth. nih.govrsc.org In the 4T1 breast cancer cell line, treatment with compound 2f led to a dose-dependent increase in the percentage of apoptotic cells. nih.govrsc.org Mechanistically, this was associated with an increase in the expression of the pro-apoptotic protein Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2, suggesting the involvement of the mitochondrial apoptotic pathway. nih.gov Furthermore, compound 2f was observed to cause a dose-dependent loss of the mitochondrial membrane potential (ΔΨm). nih.gov
Another investigation focused on 1H-indazole-3-amine derivatives, identifying compound 6o as a promising antitumor agent. nih.gov In the K562 chronic myeloid leukemia cell line, compound 6o induced apoptosis in a dose-dependent manner and caused cell cycle arrest at the G0/G1 phase. nih.gov The proposed mechanism involves the p53/MDM2 pathway, where drug stimulation leads to an increase in p53 protein levels, which in turn promotes the transcription of apoptosis-related genes like Bax. nih.gov
Novel indazole-based compounds have also been developed to enhance the apoptotic effects of other anticancer agents. For instance, compounds TRT-0029 and TRT-0173 were identified as sensitizers for TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis in hepatocellular carcinoma (HCC) cells. oncotarget.comresearchgate.net
| Compound | Cell Line | Apoptotic Effect | Cell Cycle Effect | Mechanism of Action |
| 2f | 4T1 (Breast Cancer) | Dose-dependent increase in apoptosis nih.govrsc.org | Not specified | Upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2, loss of mitochondrial membrane potential nih.gov |
| 6o | K562 (Leukemia) | Dose-dependent induction of apoptosis nih.gov | G0/G1 phase arrest nih.gov | Activation of the p53/MDM2 pathway nih.gov |
| TRT-0029 | HCC | Enhances TRAIL-induced apoptosis oncotarget.comresearchgate.net | Not specified | Inhibition of MKK7-TIPRL interaction oncotarget.comresearchgate.net |
| TRT-0173 | HCC | Enhances TRAIL-induced apoptosis oncotarget.comresearchgate.net | Not specified | Inhibition of MKK7-TIPRL interaction oncotarget.comresearchgate.net |
No preclinical data on the induction of apoptosis or cell cycle modulation by this compound is currently available.
Impact on Cellular Signaling Pathways
The anticancer effects of indazole derivatives are often rooted in their ability to modulate key cellular signaling pathways that control cell proliferation, survival, and metastasis.
The aforementioned compound 2f was found to inhibit the migration and invasion of 4T1 breast cancer cells. nih.gov This was accompanied by a reduction in the levels of matrix metalloproteinase-9 (MMP9), an enzyme implicated in cancer cell invasion, and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). nih.gov
In the context of TRAIL sensitization, compounds TRT-0029 and TRT-0173 were found to inhibit the interaction between mitogen-activated protein kinase kinase 7 (MKK7) and TOR signaling pathway regulator-like (TIPRL) proteins in HCC cells. oncotarget.comresearchgate.net This inhibition leads to the activation of the JNK signaling pathway, which can promote apoptosis. oncotarget.comresearchgate.net
A separate study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives identified compound K22 as a potent inhibitor of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis. nih.gov Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells.
| Compound | Signaling Pathway Affected | Key Molecular Targets | Downstream Effects |
| 2f | Cell Migration and Invasion | MMP9, TIMP2 | Inhibition of 4T1 cell migration and invasion nih.gov |
| TRT-0029 | JNK Signaling | MKK7-TIPRL interaction | Enhanced TRAIL-induced apoptosis oncotarget.comresearchgate.net |
| TRT-0173 | JNK Signaling | MKK7-TIPRL interaction | Enhanced TRAIL-induced apoptosis oncotarget.comresearchgate.net |
| K22 | Cell Cycle Regulation | PLK4 | Inhibition of cancer cell proliferation nih.gov |
No preclinical data on the impact on cellular signaling pathways of this compound is currently available.
Antimicrobial and Antiprotozoal Efficacy
Beyond their anticancer properties, indazole derivatives have also been investigated for their potential to combat infectious diseases.
A study exploring 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents. nih.gov Several compounds from this series demonstrated moderate to strong activity against Leishmania infantum. nih.gov Notably, compound 13 from this series was also reported to be a promising inhibitor of Leishmania major growth. nih.gov
In the realm of antibacterial and antifungal research, a library of 3-substituted-1H-imidazol-5-yl-1H-indoles was screened for antimicrobial activity. nih.gov This led to the identification of two compounds, 26 and 32 , with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The same study also highlighted two other derivatives, 57 and 111 , as selective antifungal agents against Cryptococcus neoformans. nih.gov
| Compound/Derivative Class | Pathogen | Activity |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Moderate to strong inhibition nih.gov |
| Compound 13 | Leishmania major | Promising growth inhibitor nih.gov |
| Compound 26 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.25 µg/mL nih.gov |
| Compound 32 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.25 µg/mL nih.gov |
| Compound 57 | Cryptococcus neoformans | MIC ≤ 0.25 µg/mL nih.gov |
| Compound 111 | Cryptococcus neoformans | MIC ≤ 0.25 µg/mL nih.gov |
No preclinical data on the antimicrobial or antiprotozoal efficacy of this compound is currently available.
Anti-inflammatory Response Modulation
The modulation of inflammatory responses is another area where heterocyclic compounds, including those with structures related to indazoles, have shown promise. While direct evidence for the anti-inflammatory activity of this compound is lacking, research on related structures provides some context. For instance, a study on pyrrolo[3,4-c]pyridine derivatives, which were synthesized from 3-(isoxazol-3-yl)allylamines, demonstrated their ability to inhibit the NLRP3 inflammasome, a key component of the inflammatory response. rsc.org
No preclinical data on the anti-inflammatory response modulation by this compound is currently available.
In Vivo Preclinical Evaluation
The translation of in vitro findings to a whole-organism context is a critical step in drug development. In vivo preclinical studies in animal models provide essential information on the efficacy and pharmacokinetic properties of investigational compounds.
Efficacy Assessment in Animal Models
Several indazole derivatives have demonstrated antitumor efficacy in preclinical animal models.
The indazole derivative 2f was evaluated in a 4T1 mouse model of breast cancer. nih.govrsc.org Treatment with 2f was found to suppress tumor growth in these animals without causing obvious side effects. nih.govrsc.org
In a study focused on enhancing TRAIL-induced apoptosis in HCC, the combination of TRT-0173 and TRAIL was shown to moderately inhibit tumor growth in a mouse xenograft model compared to treatment with TRT-0173 alone. oncotarget.com This combination treatment also resulted in a reduction in tumor mass. oncotarget.com
Furthermore, in the context of antiprotozoal research, a series of 6-amino-1H-pyrazolo[3,4-d]pyrimidines, which share a bicyclic heterocyclic core with indazoles, were optimized to produce compounds that showed efficacy when orally dosed in a mouse model of visceral leishmaniasis. rsc.orgdundee.ac.uk
| Compound | Animal Model | Tumor/Disease Model | Outcome |
| 2f | Mouse | 4T1 Breast Cancer | Suppressed tumor growth nih.govrsc.org |
| TRT-0173 (in combination with TRAIL) | Mouse Xenograft | Hepatocellular Carcinoma | Moderately inhibited tumor growth and reduced tumor mass oncotarget.com |
| 6-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives | Mouse | Visceral Leishmaniasis | Efficacious with oral dosing rsc.orgdundee.ac.uk |
No in vivo preclinical efficacy data for this compound is currently available.
Pharmacokinetic Considerations in Preclinical Species
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Limited pharmacokinetic data is available for some of the investigational indazole derivatives.
The study on TRAIL sensitizers reported the oral availability of TRT-0029 and TRT-0173 to be 11% and 26.8%, respectively. oncotarget.comresearchgate.net The area under the curve (AUC) for TRT-0029 was 10.0 μg·h/ml (intravenous) and 1.22 μg·h/ml (oral), while for TRT-0173, the AUC was 4.27 μg·h/ml (intravenous) and 1.15 μg·h/ml (oral) after 24 hours. oncotarget.comresearchgate.net
In a study of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors, compound K22 showed acceptable stability in human liver microsomes, with a half-life (T1/2) of 51.0 minutes. nih.gov
| Compound | Pharmacokinetic Parameter | Value | Species/System |
| TRT-0029 | Oral Availability | 11% oncotarget.comresearchgate.net | Not specified |
| TRT-0029 | AUC (i.v.) | 10.0 μg·h/ml oncotarget.comresearchgate.net | Not specified |
| TRT-0029 | AUC (p.o.) | 1.22 μg·h/ml oncotarget.comresearchgate.net | Not specified |
| TRT-0173 | Oral Availability | 26.8% oncotarget.comresearchgate.net | Not specified |
| TRT-0173 | AUC (i.v.) | 4.27 μg·h/ml oncotarget.comresearchgate.net | Not specified |
| TRT-0173 | AUC (p.o.) | 1.15 μg·h/ml oncotarget.comresearchgate.net | Not specified |
| K22 | Human Liver Microsome Stability (T1/2) | 51.0 min nih.gov | Human |
No preclinical pharmacokinetic data for this compound is currently available.
Future Directions and Emerging Research Avenues for 3 Iodo 1h Indazol 6 Yl Methanamine
Rational Design and Synthesis of Advanced (3-iodo-1H-indazol-6-yl)methanamine Analogs
The strategic modification of the this compound core is a primary avenue for future research. Rational design, guided by computational modeling and established structure-activity relationships (SAR) of other indazole-based compounds, will be pivotal in creating advanced analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govnih.gov
The key functional groups of the molecule serve as handles for diversification:
The 3-Iodo Group: This position is particularly amenable to modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide array of aryl, heteroaryl, or alkynyl groups. google.comrsc.orgnih.gov This allows for systematic exploration of the binding pockets of target proteins, a strategy successfully used in developing kinase inhibitors. nih.gov
The 6-Methanamine Group: The primary amine offers a site for derivatization to form various amides, sulfonamides, or ureas. These modifications can introduce new hydrogen bond donors and acceptors, potentially improving target engagement and modulating the compound's physical properties. Research on other 6-amino-indazole derivatives has shown that substituents at this position can be crucial for activity. nih.gov
The Indazole N1-H Group: The nitrogen at the N1 position can be alkylated or arylated. This modification can influence the compound's planarity, solubility, and metabolic stability, as well as its interaction with biological targets. Protecting this group, for instance with a tetrahydropyranyl (THP) group, is also a common strategy during multi-step synthesis. nih.govnih.gov
The goal of these synthetic efforts is to build libraries of analogs for systematic screening. Computational docking studies can pre-screen virtual libraries to prioritize the synthesis of compounds with the highest predicted binding affinity for specific targets, thereby streamlining the discovery process. nih.govjmchemsci.com
| Modification Site | Synthetic Strategy | Rationale for Modification |
| C3-Iodo | Suzuki, Sonogashira, Heck Cross-Coupling | Introduce diverse aromatic/aliphatic groups to probe target binding pockets and enhance potency. google.comnih.gov |
| C6-Methanamine | Acylation, Sulfonylation, Reductive Amination | Form amides, sulfonamides, and secondary/tertiary amines to alter polarity and introduce new interactions. nih.gov |
| N1-Indazole | Alkylation, Arylation | Modulate physicochemical properties (e.g., solubility, metabolic stability) and target engagement. nih.gov |
Identification of Novel Biological Targets and Therapeutic Applications
While indazole derivatives are well-established as kinase inhibitors for cancer therapy, future research on analogs of this compound will aim to identify novel biological targets and expand their therapeutic utility. rsc.org
Established and Novel Cancer Targets: Analogs will likely be evaluated against a panel of protein kinases implicated in cancer, such as VEGFR-2, FLT3, and PLK4, where other indazoles have shown potent activity. nih.govnih.govnih.gov Beyond these, emerging targets like indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape, represent a promising area for investigation with novel indazole structures. nih.gov
Emerging Therapeutic Areas: The pharmacological potential of the indazole scaffold extends beyond oncology. nih.gov There is growing interest in exploring its application in other disease areas:
Infectious Diseases: Indazole derivatives have been identified as having potential activity against tuberculosis and fungal infections, presenting an opportunity to develop new anti-infective agents. newtbdrugs.orgnih.gov Specifically, targeting enzymes like cytochrome P450 51 (CYP51) in fungi is a viable strategy. researchgate.net
Neurodegenerative and Inflammatory Disorders: The indazole core is found in compounds with anti-inflammatory activity and potential applications in neurological disorders. nih.gov Further exploration could uncover analogs that modulate pathways involved in these complex diseases.
| Potential Biological Target | Therapeutic Area | Rationale |
| Protein Kinases (VEGFR-2, FLT3, PLK4, ERK) | Oncology | The indazole scaffold is a known "privileged structure" for kinase inhibition. nih.govnih.govrsc.orgnih.gov |
| Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | IDO1 inhibitors can reactivate anti-tumor immune responses. nih.gov |
| Microbial Enzymes (e.g., CYP51) | Infectious Disease (Antifungal, Anti-TB) | Indazoles show promise as novel anti-infective agents by targeting essential pathogen enzymes. newtbdrugs.orgnih.govresearchgate.net |
| Receptors/Enzymes in CNS | Neurological Disorders | The scaffold has been linked to potential treatments for neurodegeneration. nih.gov |
Development of Innovative Methodologies for Synthesis and Biological Evaluation
Advancements in chemical synthesis and biological screening are set to accelerate the research and development of this compound analogs.
Innovative Synthesis: Modern synthetic chemistry offers powerful tools to construct and functionalize the indazole core with greater efficiency and precision.
Novel Catalytic Systems: Methods employing copper or silver catalysts for C-H amination or N-N bond formation provide new routes to the indazole ring itself. nih.govnih.gov
Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can enhance safety, improve reaction control, and facilitate scaling up the production of promising compounds. ucc.ie
Mechanochemistry: Solvent-free or low-solvent reaction conditions, such as ball milling for halogenation, offer greener and more efficient synthetic alternatives. researchgate.net
Advanced Biological Evaluation: The screening of newly synthesized analogs will benefit from cutting-edge evaluation techniques.
High-Throughput Screening (HTS): Automated HTS allows for the rapid evaluation of large compound libraries against specific molecular targets, enabling the swift identification of active "hits."
Fragment-Led and Structure-Guided Design: The indazole core can be used as a starting point in fragment-based approaches, where small fragments are optimized into potent leads. nih.gov Subsequent structure-guided design, using X-ray crystallography of the target-ligand complex, informs further optimization. nih.govnih.gov
High-Content Screening (HCS) and Phenotypic Screening: These cell-based assays assess a compound's effect on cellular morphology and function, providing insights into its mechanism of action and potential efficacy without prior knowledge of a specific target.
In Vivo Model Systems: The use of model organisms like zebrafish allows for the rapid in vivo assessment of a compound's effects on complex biological processes, such as angiogenesis, and provides an early indication of its potential efficacy and toxicity. nih.gov
| Methodology | Application Area | Advantage |
| Flow Chemistry | Synthesis | Improved safety, scalability, and reaction control. ucc.ie |
| C-H Activation/Amination | Synthesis | Efficient and direct formation of the indazole core. nih.govnih.gov |
| High-Throughput Screening (HTS) | Biological Evaluation | Rapidly screen large libraries of analogs to identify hits. |
| Zebrafish Models | Biological Evaluation | Rapid in vivo assessment of anti-angiogenic properties and toxicity. nih.gov |
Interdisciplinary Research Collaborations
The journey of a chemical scaffold like this compound from a laboratory chemical to a potential therapeutic is inherently complex and requires a multifaceted, collaborative approach. Integrating expertise from diverse scientific disciplines is essential for success.
Computational and Medicinal Chemistry: Computational chemists will use molecular modeling and in silico screening to design and prioritize novel analogs. jmchemsci.com Synthetic organic chemists will then devise and execute efficient routes to produce these target molecules. ucc.ie
Pharmacology and Chemical Biology: Pharmacologists and chemical biologists will design and perform the biological assays, from initial in vitro enzyme inhibition and cell-based proliferation assays to more complex mechanism-of-action studies. medchemexpress.comrsc.org
Structural Biology: Structural biologists will work to determine the three-dimensional structures of promising analogs bound to their protein targets. This information provides critical, atom-level insights that guide the next cycle of rational drug design, a process that has been crucial for developing potent kinase inhibitors. nih.gov
Translational and Clinical Science: As compounds advance, collaborations will extend to experts in pharmacokinetics, toxicology, and eventually clinical medicine to translate preclinical discoveries into potential treatments for patients. This entire process highlights the synergistic nature of modern drug discovery. nih.gov
By fostering these interdisciplinary partnerships, the scientific community can fully unlock the therapeutic potential hidden within the this compound scaffold and its future derivatives.
Q & A
Q. What are the recommended synthetic routes for (3-iodo-1H-indazol-6-yl)methanamine, and how can reaction yields be optimized?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or direct iodination of indazole precursors. For example, Wei et al. ( ) synthesized a related compound, 4-(3-iodo-1H-indazol-6-yl)pyridin-2-amine, via Suzuki-Miyaura coupling, achieving an 80.1% yield. Key optimization steps include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved efficiency.
- Temperature control : Maintain reactions at 80–100°C to balance reactivity and decomposition.
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
Q. How can the solubility of this compound be characterized for in vitro assays?
Solubility profiling should include polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Experimental data from methanamine derivatives () suggest that solubility decreases with aromatic substituents. A recommended protocol:
Prepare saturated solutions in target solvents.
Filter (0.22 µm) and quantify via UV-Vis spectroscopy (λ = 260–280 nm for indazole absorption).
Validate with HPLC (C18 column, acetonitrile/water mobile phase).
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | >50 | 25 | |
| PBS (pH 7.4) | <0.1 | 25 |
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR to confirm indazole core (e.g., δ 8.1–8.3 ppm for C3 proton) and methanamine sidechain (δ 3.5–3.8 ppm for CH₂NH₂) .
- HRMS : Exact mass verification (expected [M+H]⁺ = 288.9924 for C₈H₈IN₃).
- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-I vibrations (~550 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL/SHELXT resolve structural ambiguities in this compound derivatives?
SHELXL/SHELXT ( ) enables high-resolution refinement of iodine-containing structures. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to enhance heavy-atom contrast.
- Space group determination : SHELXT automates Laue group identification, critical for handling iodine’s anomalous scattering .
- Refinement : Apply anisotropic displacement parameters for iodine and hydrogen bonding (e.g., N-H⋯N interactions in indazole rings) .
Q. How should researchers address contradictory biological activity data for this compound in kinase inhibition assays?
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Docking : Use AutoDock Vina with a grid centered on the ATP-binding pocket (e.g., for kinase targets).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of iodine-mediated halogen bonds .
- QM/MM : Calculate charge distribution at the iodine atom to refine electrostatic interactions .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data vs. NMR-derived conformations for this compound?
- Crystallography : Captures the solid-state conformation, often planar due to π-stacking.
- Solution NMR : May show dynamic rotation of the methanamine group.
- Resolution : Perform variable-temperature NMR (VT-NMR) to probe energy barriers and compare with DFT-calculated rotational energies .
Methodological Tables
Q. Table 1. Synthetic Yields of Related Indazole Derivatives
| Compound | Yield (%) | Method | Reference |
|---|---|---|---|
| 4-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine | 80.1 | Suzuki coupling | |
| 6-Nitro-3-methyl-1H-indazole | 85.0 | Nitration/Reduction |
Q. Table 2. SHELXL Refinement Statistics for Iodine-Containing Structures
| Parameter | Value |
|---|---|
| R-factor (%) | <5.0 |
| C-C bond precision (Å) | ±0.005 |
| Iodine B-factor (Ų) | 2.5–4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
